![molecular formula C12H13NO B10843733 4-(Ethylamino)naphthalen-1-ol CAS No. 1187422-25-8](/img/no-structure.png)
4-(Ethylamino)naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylamino)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)naphthalen-1-ol can be achieved through several methods. One common approach involves the Betti reaction, which is a condensation reaction between 2-naphthol, aryl aldehydes, and amines . This reaction typically requires mild conditions and can yield chiral intermediates that are valuable in asymmetric synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to optimize yield and purity. The specific methods and conditions used in industrial settings can vary, but they generally aim to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethylamino)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
4-(Ethylamino)naphthalen-1-ol has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-(ethylamino)naphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In medicinal applications, it may exert cytotoxic effects by inducing oxidative stress or interfering with cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthoquinones: Known for their antimicrobial and antitumoral properties.
Aminobenzylnaphthols: Used in asymmetric synthesis and as chiral ligands.
Uniqueness
4-(Ethylamino)naphthalen-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of an ethylamino group and a hydroxyl group on the naphthalene ring provides distinct reactivity and functionality compared to other naphthalene derivatives.
Eigenschaften
CAS-Nummer |
1187422-25-8 |
---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-(ethylamino)naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-2-13-11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,13-14H,2H2,1H3 |
InChI-Schlüssel |
SKQYPGROWSDIBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.